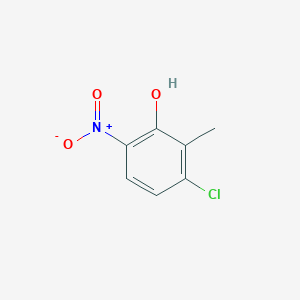
3-Chloro-2-méthyl-6-nitrophénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-6-nitrophenol: is an aromatic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the third position, a methyl group at the second position, and a nitro group at the sixth position
Applications De Recherche Scientifique
Chemistry: 3-Chloro-2-methyl-6-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of phenolic compounds. It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their antimicrobial and anti-inflammatory properties. Research is ongoing to develop new drugs based on the structure of 3-Chloro-2-methyl-6-nitrophenol.
Industry: In the industrial sector, 3-Chloro-2-methyl-6-nitrophenol is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds such as phenols and nitrophenols are known to interact with various enzymes and proteins within microbial cells .
Mode of Action
For instance, PnpA, a monooxygenase, can catalyze the monooxygenation of 3M4NP to MBQ . PnpB, a 1,4-benzoquinone reductase, can catalyze the reduction of MBQ to MHQ .
Biochemical Pathways
strain SJ98 via a pathway involving several enzymes including PnpA, PnpB, PnpCD, PnpE, and PnpF .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-6-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-6-nitrophenol typically involves multiple steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce the nitro group at the sixth position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the third position.
Industrial Production Methods: Industrial production of 3-Chloro-2-methyl-6-nitrophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-methyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted phenols (e.g., 3-amino-2-methyl-6-nitrophenol).
Reduction: 3-Chloro-2-methyl-6-aminophenol.
Oxidation: 3-Chloro-2-carboxy-6-nitrophenol.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-methyl-6-nitrophenol
- 4-Chloro-2-methyl-6-nitrophenol
- 3-Chloro-4-methyl-6-nitrophenol
Comparison: 3-Chloro-2-methyl-6-nitrophenol is unique due to the specific positions of its substituents, which influence its chemical reactivity and biological activity Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and varying degrees of biological activity
Propriétés
IUPAC Name |
3-chloro-2-methyl-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHQZQXLANCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
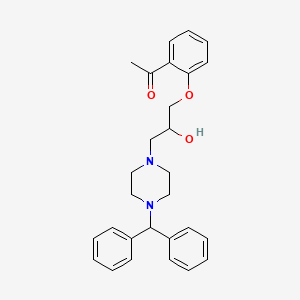
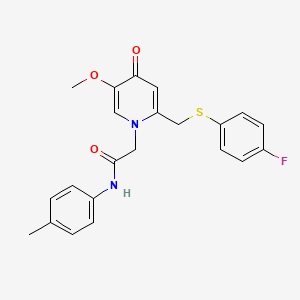
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)


![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2477319.png)
![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)
![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)
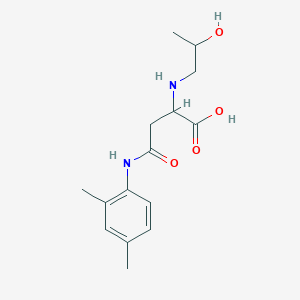
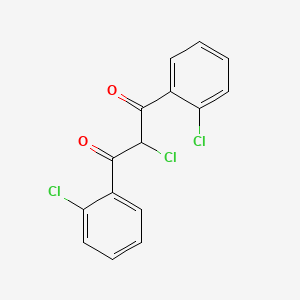
![N-[(4-fluorophenyl)methyl]-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2477328.png)
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
